![molecular formula C12H9NO3 B2857538 4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile CAS No. 50691-07-1](/img/structure/B2857538.png)
4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
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Description
4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile (4-Methoxyphenyl-2-oxo-2,5-dihydro-3-furancarbonitrile) is an organic compound with a molecular formula of C9H7NO2. It is a colorless, crystalline solid and is soluble in polar organic solvents such as methanol and ethanol. 4-Methoxyphenyl-2-oxo-2,5-dihydro-3-furancarbonitrile has a variety of applications in scientific research and is used in the synthesis of other compounds, including pharmaceuticals.
Scientific Research Applications
1. Inhibition of Linoleate Oxygenase Activity of ALOX15 The compound, due to its structural similarity with substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, could potentially inhibit the linoleate oxygenase activity of ALOX15 . This enzyme plays a variable role in different cancer and inflammation models, making it a target for pharmacological research .
Synthesis of Photoluminescent 1,2-Dihydrophosphinines
The compound could be used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . This process could be useful in the development of new materials with unique optical properties .
Synthesis of Trisubstituted 1,2,4-Triazoles
In combination with an arylboronic acid and sodium azide, the compound could be used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles . These compounds have various applications in medicinal chemistry .
Gold (III)-Catalyzed Hydroamination of Alkynes
The compound could be used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles . This reaction could be useful in the synthesis of complex organic molecules .
Antioxidant and Cytotoxic Effects
Research into the biological activity of ether and ester trans-ferulic acid derivatives, which include 4-methoxyphenyl acrylate compounds, has shown that they exhibit antioxidant and cytotoxic effects on certain tumor cell lines. This indicates potential for medical applications.
Modification of Graphene Quantum Dots
The compound could potentially be used to modify the surface state of graphene quantum dots (GQDs) . GQDs modified with various functional groups exhibit multicolor photoluminescence . This could be useful in the development of new materials for optoelectronic devices .
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-oxo-2H-furan-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-15-9-4-2-8(3-5-9)11-7-16-12(14)10(11)6-13/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOKJRWGDDCCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)OC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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